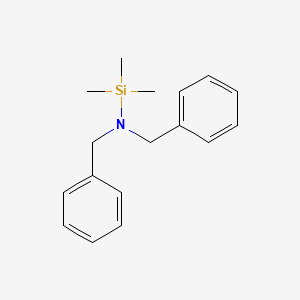
N,N-Dibenzyl-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an amine group substituted with two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5CH2)2NH+(CH3)3SiCl→(C6H5CH2)2NSi(CH3)3+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler amines or silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Simpler amines or silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
N,N-Dibenzyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Dibenzyl-1,1,1-trimethylsilanamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules, facilitating reactions that lead to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.
Comparison with Similar Compounds
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibenzyl-1,1,1-trimethylsilylamine
Comparison: N,N-Dibenzyl-1,1,1-trimethylsilanamine is unique due to the presence of two benzyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to N,N-Diethyl-1,1,1-trimethylsilanamine, which has ethyl groups, the benzyl groups in this compound provide additional steric hindrance and electronic effects, making it suitable for different applications.
Properties
CAS No. |
70601-93-3 |
|---|---|
Molecular Formula |
C17H23NSi |
Molecular Weight |
269.46 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C17H23NSi/c1-19(2,3)18(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
InChI Key |
YMRYARUYNHBGRU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



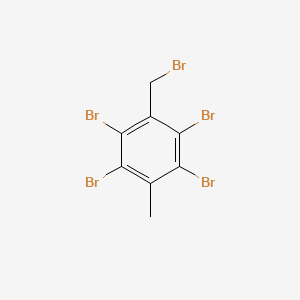
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
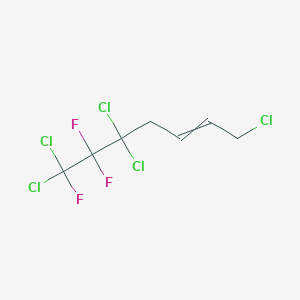

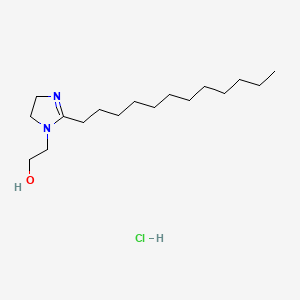
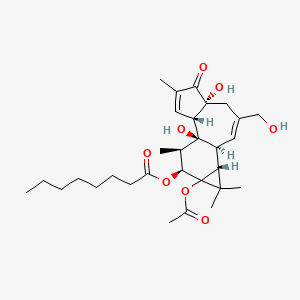
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
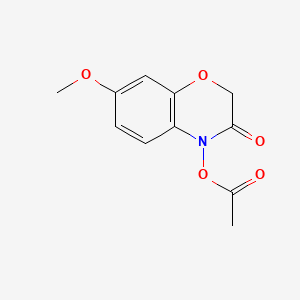
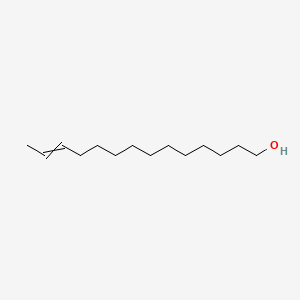
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)

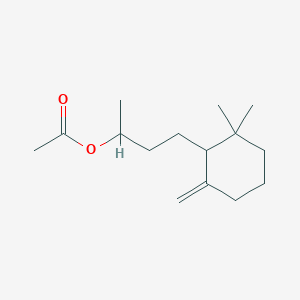
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
